molecular formula C14H14BrNO2S B5721429 4-bromo-N-(3-ethylphenyl)benzenesulfonamide

4-bromo-N-(3-ethylphenyl)benzenesulfonamide

Cat. No. B5721429
M. Wt: 340.24 g/mol
InChI Key: KHAWHAUEXMWSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-ethylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as BES, and its molecular formula is C14H15BrNO2S. This compound is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

BES works by binding to specific sites on the ion channels and transporters. This binding results in a conformational change in the protein, which alters its activity. BES has been shown to increase the activity of CFTR by promoting its opening and closing. It has also been shown to inhibit the activity of Kv channels by reducing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
BES has been shown to have a number of biochemical and physiological effects. It has been shown to increase the secretion of chloride ions in cells and tissues. This effect is particularly important in the study of cystic fibrosis, a genetic disorder that affects the transport of chloride ions across cell membranes. BES has also been shown to modulate the activity of potassium channels, which are important in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

BES has a number of advantages for use in lab experiments. It is a highly specific and sensitive pH indicator, which makes it ideal for studying biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are limitations to the use of BES in lab experiments. It is a fluorescent dye, which means that it can interfere with other fluorescent probes that are used in the same experiment. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are a number of future directions for the use of BES in scientific research. One area of interest is the study of ion channels and transporters in disease states. BES has already been shown to be useful in the study of cystic fibrosis, and it may have applications in the study of other diseases such as epilepsy and diabetes. Another area of interest is the development of new fluorescent dyes that are more specific and sensitive than BES. These dyes could be used to study biological systems with greater accuracy and precision. Finally, there is interest in the development of new techniques for the synthesis and purification of BES, which could make it more readily available for use in experiments.

Synthesis Methods

The synthesis of BES can be achieved through a multi-step process. The first step involves the reaction of 4-bromoaniline with 3-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. The final product can be purified through recrystallization.

Scientific Research Applications

BES has been widely used in scientific research as a pH-sensitive fluorescent dye. It is commonly used as a pH indicator in biological systems such as cells and tissues. BES has also been used in the study of ion channels and transporters. It has been shown to modulate the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv).

properties

IUPAC Name

4-bromo-N-(3-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWHAUEXMWSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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